1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene
Description
1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at positions 1 and 5, a fluorine atom at position 2, and a trifluoromethoxy group (-OCF₃) at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while bromine and fluorine substituents influence reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are critical in drug development .
Properties
IUPAC Name |
1,5-dibromo-2-fluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJKUIYPRYCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224658 | |
| Record name | Benzene, 1,5-dibromo-2-fluoro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803779-16-9 | |
| Record name | Benzene, 1,5-dibromo-2-fluoro-3-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803779-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,5-dibromo-2-fluoro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 2-fluoro-3-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution of hydrogen atoms with bromine atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with specific biological pathways, enhancing drug efficacy. Notably, the trifluoromethoxy group contributes to the lipophilicity of the molecules, improving their absorption and activity within biological systems.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of 1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene exhibit promising anticancer properties. For instance, compounds synthesized from this intermediate have shown activity against specific cancer cell lines due to their ability to inhibit critical enzymes involved in tumor growth.
Material Science
In material science, 1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene is utilized in developing advanced materials such as polymers and coatings. The incorporation of this compound into materials enhances their thermal stability and resistance to environmental degradation.
Table: Properties of Materials Enhanced by 1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene
| Property | Value |
|---|---|
| Thermal Stability | High |
| Environmental Resistance | Improved |
| Mechanical Strength | Enhanced |
Agrochemicals
The compound is also applied in developing agrochemicals. Its effectiveness as a pesticide has been noted, providing solutions for pest control while minimizing environmental impact compared to traditional pesticides. The trifluoromethoxy group enhances the compound's biological activity against pests.
Case Study: Pesticidal Activity
Studies have shown that formulations containing 1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene exhibit significant efficacy against common agricultural pests. This has led to its incorporation into various commercial pesticide products.
Organic Synthesis
As a versatile reagent in organic synthesis, 1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene facilitates complex reactions necessary for producing novel compounds in academic and industrial research settings.
Applications in Synthesis
- Building Block for Complex Molecules : It serves as a foundational component for synthesizing more complex organic molecules.
- Enzyme Inhibition Studies : The compound can be utilized in research focused on enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups, which can stabilize reaction intermediates and facilitate certain transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds are selected for comparison due to shared halogen or trifluoromethoxy substituents:
1-Bromo-3-(trifluoromethoxy)benzene (CAS RN 2252-44-0)
1-Bromo-4-(trifluoromethoxy)benzene (CAS RN 407-14-7)
4-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine (from )
Physical and Chemical Properties
Key Observations :
- The di-substitution of bromine in the target compound increases molecular weight (~375.9 vs. ~241.0 g/mol) compared to mono-bromo analogs, which may reduce volatility and alter solubility.
- The position of substituents significantly impacts physical properties. For instance, 1-Bromo-4-(trifluoromethoxy)benzene has a higher boiling point (153–155°C) than its meta-substituted counterpart, likely due to differences in dipole interactions .
Biological Activity
1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by its unique combination of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H3Br2F5O
- CAS Number : 1803779-16-9
- IUPAC Name : 1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene
The biological activity of 1,5-dibromo-2-fluoro-3-(trifluoromethoxy)benzene is influenced by its structural features. The presence of halogen atoms can enhance lipophilicity and alter electronic properties, which may lead to increased interaction with biological targets such as enzymes and receptors. The trifluoromethoxy group is particularly noted for its electron-withdrawing ability, which can enhance the compound's reactivity and biological efficacy.
Antimicrobial Activity
Research indicates that halogenated aromatic compounds often exhibit antimicrobial properties. In a comparative study of various derivatives, compounds similar to 1,5-dibromo-2-fluoro-3-(trifluoromethoxy)benzene demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene | TBD | E. coli, S. aureus |
| Reference Drug (e.g., Ampicillin) | 0.5 | S. aureus |
This table illustrates the potential effectiveness of the compound compared to established antibiotics.
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes that are critical for bacterial survival. For example, studies have reported that certain derivatives inhibit DNA gyrase and topoisomerase IV with IC50 values in the low micromolar range, suggesting a strong potential for use in developing new antibacterial agents.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several fluorinated compounds for their antibacterial properties. The results indicated that derivatives similar to 1,5-dibromo-2-fluoro-3-(trifluoromethoxy)benzene exhibited greater potency than traditional antibiotics against resistant strains of bacteria .
- Toxicity Assessment : Another research effort focused on assessing the cytotoxicity of this compound using human liver cell lines (HepG2). The findings suggested low toxicity levels at therapeutic concentrations, indicating a favorable safety profile for potential pharmaceutical applications .
- Agricultural Applications : Research has also explored the use of halogenated compounds like 1,5-dibromo-2-fluoro-3-(trifluoromethoxy)benzene in agrochemicals. These compounds have been effective as fungicides and herbicides due to their ability to disrupt cellular processes in target organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
